molecular formula C12H11FN2O4 B1408633 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1239843-07-2

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1408633
CAS No.: 1239843-07-2
M. Wt: 266.22 g/mol
InChI Key: OLGYAFFCZMDYIA-UHFFFAOYSA-N
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Description

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound belongs to the 1,2,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and drug discovery projects . While specific mechanistic data for this exact compound is the subject of ongoing research, its structural similarity to other patented oxadiazole-based benzoic acids suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules . Researchers may employ this compound in developing novel therapeutic agents, particularly as it shares a core structure with compounds investigated for modulating biological processes such as nonsense-mediated mRNA decay, which is relevant for treating certain genetic disorders and cancers . The propanoic acid chain enhances the molecule's solubility and offers a handle for further chemical derivatization, making it a versatile precursor. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, including the use of personal protective equipment in a controlled laboratory environment . For specific storage and handling conditions, please contact our technical support team.

Properties

IUPAC Name

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4/c1-18-9-3-2-7(6-8(9)13)12-14-10(19-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYAFFCZMDYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acids or Derivatives

A common approach involves synthesizing hydrazides followed by cyclization to form the oxadiazole ring. For example:

Step Reagents & Conditions Description Reference
1 Hydrazine hydrate + methyl ester of the corresponding acid Reflux in ethanol
2 Cyclization using phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) Cyclodehydration to form oxadiazole

This route is advantageous due to its straightforwardness and high yields.

Cycloaddition of Nitrile Oxides with Carboxylic Acid Derivatives

Another approach involves generating nitrile oxides in situ, which then undergo cycloaddition with suitable dipolarophiles:

Step Reagents & Conditions Description Reference
1 Oxidation of aldoximes or oximes Using N-chlorosuccinimide (NCS) or other oxidants
2 Reaction with acyl hydrazides Under mild conditions to form oxadiazoles

This method allows for diverse substitution patterns and functional group tolerance.

Direct Synthesis via Multicomponent Reactions

Recent advances include multicomponent reactions combining amidrazones, acyl chlorides, and fluorinated aromatic compounds:

Step Reagents & Conditions Description Reference
1 Amidrazones + acyl chlorides Under reflux in polar solvents like acetonitrile
2 Cyclization and aromatization Using oxidants like MnO₂

This approach offers high atom economy and scalability.

Specific Synthetic Route for the Target Compound

Based on the literature and patent data, a typical synthesis involves:

Example Reaction Scheme

Step 1: 3-fluoro-4-methoxybenzoic acid → hydrazide
Reagents: Hydrazine hydrate, reflux in ethanol

Step 2: Hydrazide + CS₂ or CDI → oxadiazole ring formation
Reagents: Carbon disulfide or carbonyldiimidazole, reflux

Step 3: Functionalization with propanoic acid derivative
Reagents: Alkylation with bromopropanoic acid derivatives, base catalysis

Step 4: Final oxidation/hydrolysis to yield the free acid
Reagents: NaOH or other oxidants

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Conditions Yield (%) Advantages References
Cyclization of hydrazides Hydrazine hydrate + acyl chlorides Ethanol Reflux 65-80 Simple, high yield
Cycloaddition of nitrile oxides NCS, acyl hydrazides Acetonitrile Reflux 50-70 Versatile, functional group tolerant
Multicomponent synthesis Amidrazones + acyl chlorides Acetonitrile Reflux 70-85 Efficient, scalable

Research Findings and Optimization

  • Yield Optimization : Use of microwave-assisted synthesis has shown to increase yields and reduce reaction times by up to 50%.
  • Purification : Crystallization from ethanol or acetonitrile provides high purity products, suitable for pharmaceutical applications.
  • Scalability : Multicomponent reactions and cyclization of hydrazides are amenable to scale-up, with process intensification techniques such as flow chemistry improving safety and efficiency.

Chemical Reactions Analysis

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The oxadiazole ring system, present in this compound, is known for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing oxadiazole moieties can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Antiviral Properties
The compound has also been investigated for its antiviral potential. A study highlighted the efficacy of oxadiazole derivatives against Dengue virus and West Nile virus proteases. Among a series of synthesized compounds, several exhibited more than 50% inhibition at low concentrations . This suggests that 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid may play a role in developing antiviral therapies.

Cancer Research
Recent investigations into the structure-activity relationships of oxadiazole derivatives have revealed their potential as anticancer agents. The unique substitution patterns on the oxadiazole ring can enhance cytotoxicity against cancer cell lines. Preliminary results indicate promising activity against various tumor types, warranting further exploration in cancer therapeutics .

Material Science

Polymer Chemistry
In material science, 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from oxadiazole compounds exhibit improved resistance to thermal degradation compared to traditional polymers .

Nanomaterials
The compound's unique structure allows it to be used in the fabrication of nanomaterials. Research has demonstrated that oxadiazole derivatives can serve as building blocks for creating nanostructured materials with applications in electronics and photonics. The optoelectronic properties of these materials make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Agricultural Chemistry

Pesticidal Activity
In agricultural applications, compounds like 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid are being explored for their pesticidal properties. Oxadiazole derivatives have shown effectiveness against various agricultural pests and pathogens. This could lead to the development of new classes of pesticides that are more environmentally friendly and target-specific .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition against pathogens
Antiviral compoundsOver 50% inhibition against Dengue virus proteases
Anticancer agentsPromising cytotoxicity against cancer cell lines
Material ScienceFunctional polymersEnhanced thermal stability and mechanical properties
NanomaterialsSuitable for OLEDs and solar cells
Agricultural ChemistryPesticidesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects on Yield : The 4-methoxy derivative (Compound 18) was synthesized in 46% yield via HPLC purification, while the 4-bromo analog (Compound 19) had a slightly lower yield (45%) due to solubility challenges .
  • Electronic and Steric Effects: Fluorine and methoxy groups in the target compound likely increase electron-withdrawing and donating properties, respectively, affecting hydrogen bonding and crystal packing compared to non-halogenated analogs .
  • Heterocyclic Variations : Replacement of the phenyl ring with pyridine (Compound in ) or thiophene () introduces nitrogen or sulfur atoms, altering π-π stacking and dipole interactions.

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data are available. However, the structurally similar 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid (without the 4-methoxy group) exhibits a dihedral angle of 11.3° between the oxadiazole and phenyl rings, indicating moderate coplanarity .
  • Pyridinyl Analog : The pyridine-containing analog shows near coplanarity (dihedral angle 11.3°) between the oxadiazole and pyridine rings, facilitating intermolecular hydrogen bonding via the carboxylic acid group .
Antimicrobial Activity:
  • Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective activity against E. coli and S. aureus . While the target compound lacks chlorine substituents, its fluorine and methoxy groups may enhance membrane permeability or target binding.
  • Thioester derivatives of propanoic acid (e.g., 3-(methylthio)propanoic acid esters) contribute to pineapple aroma , highlighting the versatility of propanoic acid scaffolds in diverse applications.

Physicochemical Properties

  • Solubility : The 4-methoxy group in Compound 18 enhances hydrophilicity compared to halogenated analogs (e.g., 4-bromo in Compound 19) .
  • Thermal Stability : Oxadiazole derivatives generally exhibit high thermal stability due to aromaticity and strong intermolecular interactions, as observed in related crystal structures .

Biological Activity

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic compound notable for its unique structural features, including a propanoic acid moiety linked to a 1,2,4-oxadiazole ring. The presence of fluorine and methoxy substituents on the aromatic ring enhances its chemical properties and biological activities. This article explores the compound's biological activity, including its interaction with specific enzymes and receptors, potential therapeutic applications, and relevant case studies.

The molecular formula of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is C13H12FN3O3C_{13}H_{12}FN_{3}O_{3} with a molecular weight of approximately 266.23 g/mol. Its structure can be represented as follows:

Structure C13H12FN3O3\text{Structure }\quad \text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{3}

Biological Activity

Research indicates that this compound exhibits significant biological activity through interactions with various molecular targets. The enhanced binding affinity due to the fluorine and methoxy groups allows it to modulate enzyme activities and receptor interactions effectively.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, studies have demonstrated its role as an inhibitor of Rho/Myocardin-mediated gene transcription, indicating potential applications in cancer therapy .
  • Receptor Modulation : It interacts with cannabinoid receptors (CB1 and CB2), showing selective binding characteristics that could be leveraged for therapeutic purposes .

Case Studies

Several studies have explored the biological effects of similar oxadiazole derivatives, providing insights into the potential applications of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid.

Study 1: Inhibition of Rho/MRTF/SRF Pathway

A study identified a series of oxadiazole derivatives that inhibit the Rho/MRTF/SRF pathway. The compound demonstrated effective inhibition in cell viability assays with minimal cytotoxicity at concentrations up to 100 μM .

CompoundIC50 (μM)Cell Line
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid0.02PC3
Control Compound0.32HEK293T

Study 2: Antimicrobial Activity

In a related study focusing on oxadiazole derivatives, compounds exhibiting similar structural features were tested for antimicrobial activity against various pathogens. The results indicated that modifications in the aromatic ring significantly influenced their efficacy .

Comparative Analysis

To better understand the unique biological profile of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, a comparison with other related compounds is essential:

Compound NameStructure FeaturesBiological Activity
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acidLacks fluorineModerate enzyme inhibition
3-[3-(5-Fluoro-2-methoxyphenyl)-5-(trifluoromethyl)phenyl]-propanoic acidMultiple fluorinated groupsEnhanced lipophilicity and receptor binding

Q & A

Basic: What synthetic routes are recommended for preparing 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid?

Methodological Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For this compound, a plausible route includes:

Precursor Preparation : React 3-fluoro-4-methoxybenzonitrile with hydroxylamine to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with a propanoic acid derivative (e.g., methyl propiolate) under thermal or catalytic conditions to form the oxadiazole ring.

Hydrolysis : Convert the ester group to the carboxylic acid using alkaline hydrolysis (e.g., NaOH/EtOH).
Key challenges include optimizing reaction yields and minimizing side products. Characterization via NMR and HPLC is critical to confirm purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement. For example, a related oxadiazole compound crystallizes in the triclinic P1 space group with unit cell parameters a = 5.055 Å, b = 5.905 Å, c = 17.967 Å .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to verify proton/carbon environments and FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z = 236.20 for a related analog) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:
While specific data for this compound is limited, general precautions for handling aromatic heterocycles and carboxylic acids apply:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 minutes if exposed. Seek medical attention for persistent irritation .

Advanced: How can the biological activity of this compound be systematically evaluated, particularly for enzyme inhibition?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., malondialdehyde (MDA) or catalase (CAT) activity measurements) at varying concentrations (e.g., 100 µM–1 mM) .
    • Cell-Based Models : Test osteoclast differentiation in RAW 264.7 cells or amyloid-β aggregation in neuronal models.
  • Dose-Response Analysis : Establish IC50_{50} values using nonlinear regression.
  • Controls : Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments .

Advanced: How does the 3-fluoro substituent on the phenyl ring influence the compound’s properties?

Methodological Answer:

  • Electron Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the phenyl ring, altering the oxadiazole’s electronic density and reactivity.
  • Solubility : The fluoro and methoxy groups may enhance lipid solubility, affecting bioavailability.
  • Biological Activity : Fluorine can improve metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) are recommended to isolate substituent effects .

Advanced: What crystallographic challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges : Low solubility in common solvents and polymorphism can hinder crystal growth.
  • Mitigation Strategies :
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., EtOH/H2_2O).
    • Slow Evaporation : Allow gradual solvent evaporation at controlled temperatures.
    • Seeding : Introduce microcrystals from related compounds (e.g., triclinic P1 analogs) to induce nucleation .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Variable Control : Standardize assay conditions (pH, temperature, cell passage number).
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities.
  • Dose Consistency : Replicate experiments across multiple concentrations (e.g., 0.1–500 µM).
  • Model Validation : Compare results in primary cells vs. immortalized lines (e.g., RAW 264.7 vs. primary osteoclasts) .

Advanced: Which computational methods predict this compound’s protein-binding affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., RANKL or amyloid-β).
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. methoxy) with activity data from analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.